molecular formula C9H9BrFNO B7807411 5-bromo-2-fluoro-N,N-dimethylbenzamide

5-bromo-2-fluoro-N,N-dimethylbenzamide

Cat. No.: B7807411
M. Wt: 246.08 g/mol
InChI Key: YTOTUMVHMIXIEZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzamide, featuring bromine and fluorine atoms on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzonitrile as the starting material.

  • Bromination: The fluorobenzonitrile undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.

  • Amidation: The brominated compound is then converted to the corresponding carboxylic acid through hydrolysis.

  • Dimethylation: Finally, the carboxylic acid is treated with dimethylamine to form the N,N-dimethylamide group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amide group to a carboxylic acid.

  • Reduction: Reduction reactions may target the bromine atom, potentially leading to the formation of a bromoalkane.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-2-fluorobenzoic acid

  • Reduction: 5-Bromo-2-fluoro-N,N-dimethylbenzylamine

  • Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated and brominated compounds with biological systems.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 5-bromo-2-fluoro-N,N-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of fluorine and bromine atoms can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • 2-Bromo-5-fluorobenzamide

  • 2-Fluoro-N,N-dimethylbenzamide

Uniqueness: 5-Bromo-2-fluoro-N,N-dimethylbenzamide stands out due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly alter its chemical and biological properties compared to its analogs.

This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing both fundamental research and practical applications.

Properties

IUPAC Name

5-bromo-2-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOTUMVHMIXIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 2-fluoro-5-bromobenzoic acid (680 mg, 3.10 mmol) in methylene chloride (20 ml) was treated with oxalyl chloride (0.35 ml, 4.04 mmol), followed by four drops of N,N-dimethylformamide. The resulting clear solution was stirred for about three hours. The solvents were removed in vacuo and the residue was redissolved in methylene chloride and treated with dimethylamine (4.6 ml, 9.3 mmol). Stirring was continued for 18 hours. The reaction mixture was diluted with methylene chloride, and washed with saturated sodium bicarbonate and brine. The organic fraciton was dried over sodium sulfate, and the solvents were removed in vacuo. The desired title product was further purified by liquid chromatography.
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Synthesis routes and methods III

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5-Bromo-2-fluorobenzoic acid (500 mg, 2.23 mmol) was dissolved in DMF (5.0 mL), and dimethylamine hydrochloride (223 mg, 2.72 mmol), WSC.HCl (511 mg, 2.66 mmol), HOBt.H2O (410 mg, 2.68 mmol), and potassium carbonate (367 mg, 2.66 mmol) were added thereto, and the mixture was stirred at room temperature for 3 hours. To the mixture, an aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=50/50) to give 5-bromo-2-fluoro-N,N-dimethylbenzamide (550 mg, 2.23 mmol, yield: 99%).
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